5-Phenyl-1,3,4-thiadiazole-2-carbonitrile

CAS No.: 70391-08-1

Cat. No.: VC6510455

Molecular Formula: C9H5N3S

Molecular Weight: 187.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70391-08-1 |

|---|---|

| Molecular Formula | C9H5N3S |

| Molecular Weight | 187.22 |

| IUPAC Name | 5-phenyl-1,3,4-thiadiazole-2-carbonitrile |

| Standard InChI | InChI=1S/C9H5N3S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H |

| Standard InChI Key | BZAZAADJISYHGV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN=C(S2)C#N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

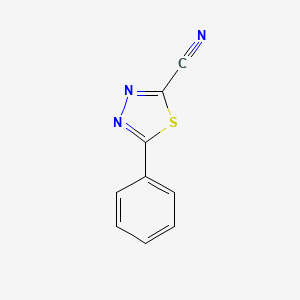

The molecular structure of 5-phenyl-1,3,4-thiadiazole-2-carbonitrile (C<sub>9</sub>H<sub>5</sub>N<sub>3</sub>S) consists of a five-membered 1,3,4-thiadiazole ring fused with a phenyl group and a nitrile moiety. The thiadiazole ring system comprises two nitrogen atoms and one sulfur atom, contributing to its electron-deficient nature and enabling diverse reactivity. The carbonitrile group at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the phenyl group at position 5 provides steric bulk and aromatic stability .

Table 1: Key Structural Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | 5-Phenyl-1,3,4-thiadiazole-2-carbonitrile |

| Molecular Formula | C<sub>9</sub>H<sub>5</sub>N<sub>3</sub>S |

| Molecular Weight | 187.22 g/mol |

| Hybridization | sp<sup>2</sup> (thiadiazole ring) |

| Aromatic System | Planar, conjugated π-system |

Synthetic Methodologies

Solid-Phase Cyclization Approach

A patent (CN103936691A) describes a solvent-free method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles using thiosemicarbazide, carboxylic acids, and phosphorus pentachloride (PCl<sub>5</sub>) . Adapting this protocol for the carbonitrile derivative would require substituting the carboxylic acid with a nitrile-containing precursor.

Proposed Synthetic Route:

-

Grinding Reactants: Equimolar quantities of thiosemicarbazide, benzonitrile derivative, and PCl<sub>5</sub> are mechanically ground at room temperature.

-

Cyclization: The mixture undergoes cyclization via dehydration, forming the thiadiazole core.

-

Workup: The crude product is neutralized with alkaline solution (pH 8–8.2), filtered, and recrystallized.

Advantages:

Solution-Phase Synthesis

Alternative methods involve cyclocondensation of thiosemicarbazides with nitrile derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux. For example:

-

Reagents: Thiosemicarbazide + phenylacetonitrile + PCl<sub>5</sub>.

-

Conditions: Reflux at 80°C for 6–8 hours.

Physicochemical Properties

Thermal Stability

Thiadiazole derivatives generally exhibit high thermal stability due to aromatic conjugation. Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures above 200°C .

Solubility Profile

-

Polar Solvents: Moderate solubility in DMSO and DMF.

-

Nonpolar Solvents: Low solubility in hexane or toluene.

-

Aqueous Solubility: Limited due to the hydrophobic phenyl group.

Industrial and Material Science Applications

Coordination Chemistry

The nitrile group facilitates ligand-metal coordination, making this compound a candidate for synthesizing transition metal complexes. Such complexes are explored for catalytic applications (e.g., Suzuki-Miyaura coupling) .

Polymer Additives

Thiadiazoles improve the thermal stability of polymers. Incorporating this derivative into polyamide or epoxy resins could enhance flame-retardant properties.

Comparison with Analogous Thiadiazoles

Table 2: Comparative Analysis of Thiadiazole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume